

Application Notes and Protocols: A-1155463 Treatment of H146 Cells

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Compound of Interest		
Compound Name:	A-1155463	
Cat. No.:	B8055303	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the treatment of the H146 small-cell lung cancer (SCLC) cell line with **A-1155463**, a highly potent and selective BCL-XL inhibitor.[1][2] The information herein is intended to guide researchers in utilizing **A-1155463** as a tool to study BCL-XL-dependent apoptosis and for preclinical evaluation of BCL-XL inhibition in SCLC.

Introduction

A-1155463 is a small molecule inhibitor that exhibits high selectivity for the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[2] It binds to BCL-XL with picomolar affinity, demonstrating over 1000-fold weaker binding to BCL-2.[1][3] The NCI-H146 cell line, derived from a patient with small cell lung cancer, is known to be dependent on BCL-XL for survival, making it a suitable model for studying the effects of BCL-XL inhibition.[1] Treatment of H146 cells with **A-1155463** induces the hallmarks of apoptosis, including the release of cytochrome c, caspase activation, and accumulation of sub-G0-G1 DNA content.[3]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of **A-1155463** in H146 cells. This data can be used as a starting point for determining the optimal concentration for specific experimental needs.

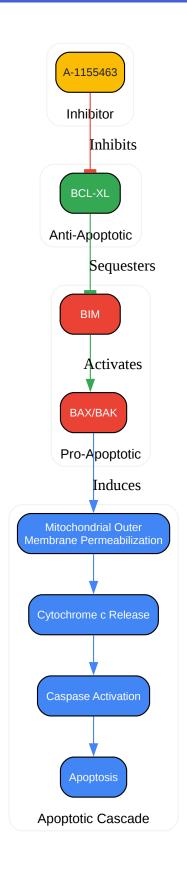


Parameter	Value	Cell Line	Assay Conditions	Reference
EC50	0.065 μΜ	NCI-H146	48-hour incubation with 10% human serum, CellTiter-Glo® assay	[3]
EC50	65 nM	H146	Not specified	[4][5]

Signaling Pathway

A-1155463 selectively binds to the BCL-XL protein, inhibiting its function. BCL-XL normally sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are essential for the intrinsic apoptosis pathway. By inhibiting BCL-XL, **A-1155463** liberates pro-apoptotic proteins, leading to the activation of BAX/BAK, subsequent mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase-mediated apoptosis.





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Caption: A-1155463 inhibits BCL-XL, leading to apoptosis.



Experimental Protocols H146 Cell Culture

The NCI-H146 cell line is cultured in suspension and forms aggregates.

- Base Medium: RPMI-1640 Medium.[6]
- Complete Growth Medium: Supplement the base medium with 10% fetal bovine serum (FBS).[6]
- Passaging: Dilute the cell suspension with fresh medium. Alternatively, cell clusters can be collected by centrifugation and resuspended in fresh medium.[6]
- Cryopreservation: Use a freezing medium such as CM-1 or CM-ACF.[6]

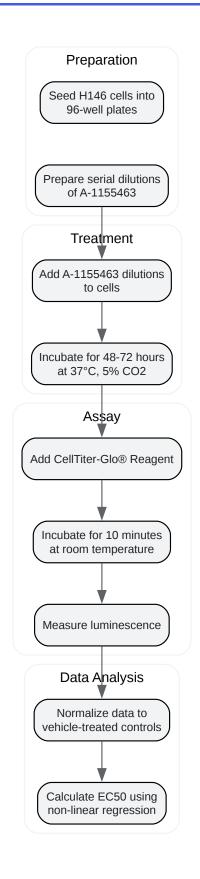
Preparation of A-1155463 Stock Solution

A-1155463 dihydrochloride can be dissolved in DMSO to prepare a high-concentration stock solution. For example, a 100 mg/mL stock in fresh DMSO is possible.[3]

Cell Viability Assay (Example using CellTiter-Glo®)

This protocol is a general guideline and should be optimized for specific experimental needs.





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Caption: Workflow for determining **A-1155463** cytotoxicity.



Detailed Steps:

- Cell Seeding: Seed H146 cells in a 96-well plate at a density optimized for your experimental duration.
- Drug Preparation: Prepare a serial dilution of A-1155463 in complete growth medium. The
 final concentrations should bracket the expected EC50 value (e.g., ranging from 1 nM to 10
 μM). Include a vehicle control (e.g., DMSO at the same final concentration as in the highest
 drug dilution).
- Treatment: Add the **A-1155463** dilutions to the appropriate wells.
- Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Assay: Follow the manufacturer's protocol for the CellTiter-Glo® Luminescent Cell Viability
 Assay. This typically involves adding the reagent to each well, incubating for a short period to
 stabilize the luminescent signal, and then reading the luminescence on a plate reader.
- Data Analysis: Normalize the results to the vehicle-treated control wells (representing 100% viability). Calculate the EC50 value using appropriate software (e.g., GraphPad Prism) by fitting the data to a non-linear regression curve.

Western Blotting for Apoptosis Markers

This protocol can be used to confirm the induction of apoptosis by **A-1155463**.

- Treatment: Treat H146 cells with **A-1155463** at a concentration around the EC50 value and a vehicle control for a specified time (e.g., 24 hours).
- Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.



- Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers such as cleaved Caspase-3 and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
- Detection: Use an appropriate secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.

In Vivo Studies

For in vivo experiments using H146 xenografts in mice, **A-1155463** has been administered via intraperitoneal (IP) injection. A dose of 5 mg/kg administered daily has been shown to inhibit tumor growth.[1]

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and cell line passage number. Always follow appropriate safety precautions when handling chemical compounds and cell lines.

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